5-Bromo-4-ethoxy-6-methylpyrimidine
Overview
Description
5-Bromo-4-ethoxy-6-methylpyrimidine: is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a bromine atom at position 5, an ethoxy group at position 4, and a methyl group at position 6. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-ethoxy-6-methylpyrimidine typically involves the bromination of 4-ethoxy-6-methylpyrimidine. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position. The general reaction scheme is as follows:
Starting Material: 4-Ethoxy-6-methylpyrimidine
Reagent: Bromine (Br2)
Solvent: Acetic acid or another suitable solvent
Reaction Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures to control the rate of bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-4-ethoxy-6-methylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at position 5 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids. Reduction reactions can also be carried out to modify the functional groups.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with arylboronic acids to form biaryl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and arylboronic acids in the presence of a base.
Major Products:
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Oxidation Products: Aldehydes or carboxylic acids.
Reduction Products: Alcohols or alkanes.
Coupling Products: Biaryl derivatives.
Scientific Research Applications
Chemistry: 5-Bromo-4-ethoxy-6-methylpyrimidine is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of heterocyclic compounds with potential pharmaceutical applications.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Pyrimidine derivatives are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Industry: The compound is used in the synthesis of agrochemicals, dyes, and other industrial chemicals. Its unique reactivity makes it a valuable intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-4-ethoxy-6-methylpyrimidine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atom and ethoxy group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved would depend on the specific biological activity being investigated.
Comparison with Similar Compounds
4-Ethoxy-6-methylpyrimidine: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-Bromo-2-methylpyrimidine: Similar bromine substitution but different positioning of the ethoxy group.
5-Bromo-4-methylpyrimidine: Lacks the ethoxy group, affecting its solubility and reactivity.
Uniqueness: 5-Bromo-4-ethoxy-6-methylpyrimidine is unique due to the combination of the bromine atom, ethoxy group, and methyl group, which confer distinct chemical and physical properties
Properties
IUPAC Name |
5-bromo-4-ethoxy-6-methylpyrimidine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c1-3-11-7-6(8)5(2)9-4-10-7/h4H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDHIFJLNWFUQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1Br)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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